molecular formula C20H15NO4 B5025848 Benzhydryl 4-nitrobenzoate CAS No. 25115-94-0

Benzhydryl 4-nitrobenzoate

Cat. No.: B5025848
CAS No.: 25115-94-0
M. Wt: 333.3 g/mol
InChI Key: CHMVNCZOEUNBIJ-UHFFFAOYSA-N
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Description

Benzhydryl 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is formed by the esterification of benzhydrol and 4-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 4-nitrobenzoate typically involves the esterification reaction between benzhydrol and 4-nitrobenzoic acid. One common method is to dissolve benzhydrol in a suitable solvent like dichloromethane and add 4-nitrobenzoic acid along with a catalyst such as sulfuric acid. The reaction mixture is then heated to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as improved mixing, heat transfer, and cost savings. The reaction can be carried out in a flow reactor, where the reactants are continuously fed into the system, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

Scientific Research Applications

Benzhydryl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl 4-nitrobenzoate involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group can be hydrolyzed by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

    Benzhydryl benzoate: Similar structure but lacks the nitro group.

    4-Nitrobenzoic acid: Contains the nitro group but lacks the ester linkage.

    Benzhydryl 4-aminobenzoate: Formed by the reduction of benzhydryl 4-nitrobenzoate.

Properties

IUPAC Name

benzhydryl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-20(17-11-13-18(14-12-17)21(23)24)25-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMVNCZOEUNBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296199
Record name benzhydryl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25115-94-0
Record name NSC108261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzhydryl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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